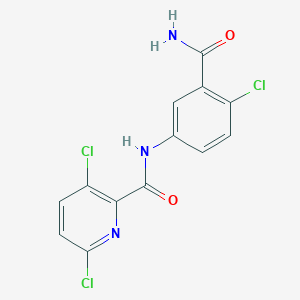![molecular formula C19H21NO4 B2601429 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 1215034-62-0](/img/structure/B2601429.png)
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a compound with the molecular formula C19H21NO4 and a molecular weight of 327.38 g/mol . It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The resulting Boc-protected amine is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions . The benzoic acid moiety may also interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound lacks the Boc protection and is more reactive in certain conditions.
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
4-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-15-6-4-5-7-16(15)13-8-10-14(11-9-13)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILKIVMLLNPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide](/img/structure/B2601346.png)
![N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2601347.png)
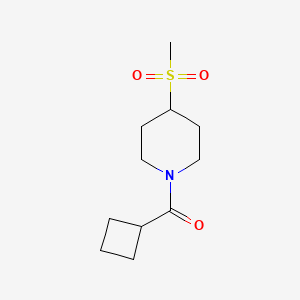
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)
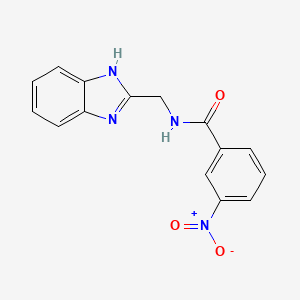

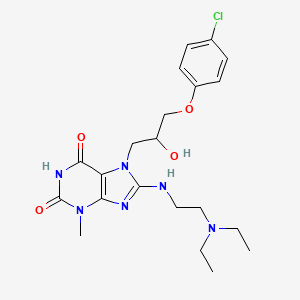
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
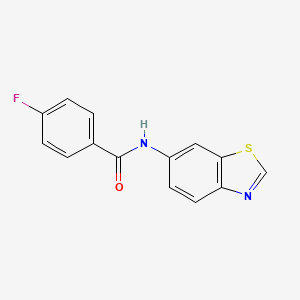
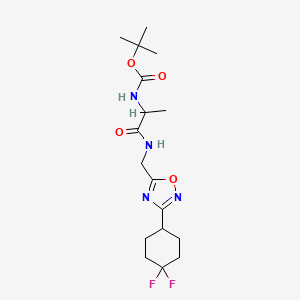
![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
